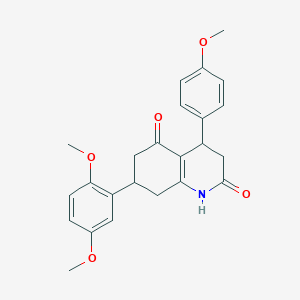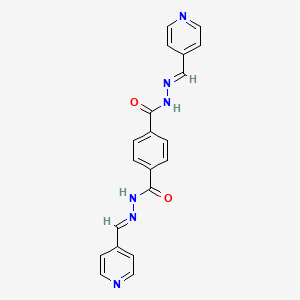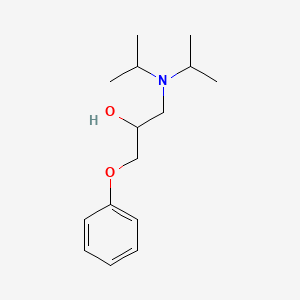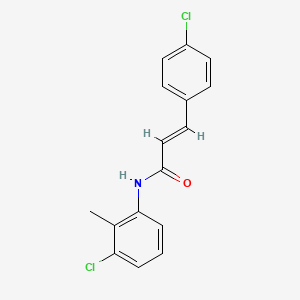
7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.17327290 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Metabolite Study
- Synthesis of Quinoline Derivatives : Research on quinoline derivatives, such as the efficient synthesis of metabolites of certain quinoline carboxylates, highlights the importance of these compounds in drug development and chemical synthesis techniques. These studies offer insights into new synthetic routes and potential applications in creating novel compounds for various scientific purposes (Mizuno et al., 2006).
Chemical Structure and Photophysical Properties
- Structure and Reactivity Analysis : Investigations into the structure and reactivity of quinoline derivatives, such as the study on 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, contribute to understanding how substitutions affect chemical properties and reactivity. This knowledge is crucial for designing molecules with specific functions and applications in materials science and pharmacology (Sobarzo-Sánchez et al., 2006).
Spectroscopic and Electrochemical Studies
- Photophysical and Electrochemical Properties : Research on the spectroscopic and electrochemical properties of diaryl quinone methides provides valuable information on the potential use of these compounds in developing indicators and sensors based on their solvatochromic and acid-base properties. Such studies are fundamental in creating materials for optical and electronic applications (Sarma et al., 2007).
Radiosynthesis for Medical Applications
- Radiosynthesis of Quinoline Derivatives : The development of methods for the carbon-14 radiosynthesis of quinoline derivatives highlights the role of these compounds in medical research, particularly in drug development and pharmacokinetics studies. Radiolabeled compounds are essential tools in understanding drug distribution, metabolism, and excretion (Kitson et al., 2010).
Propriétés
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-16-6-4-14(5-7-16)19-13-23(27)25-20-10-15(11-21(26)24(19)20)18-12-17(29-2)8-9-22(18)30-3/h4-9,12,15,19H,10-11,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNXYAOKDQVHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)
![N'-(4-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5580290.png)
![2-(4-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5580291.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine](/img/structure/B5580300.png)

![1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
![N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5580327.png)
![5-methyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5580335.png)
![methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5580339.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-[3-(4-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5580362.png)

![1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
